Stage-Specific Antileishmanial Activity: 2-Thiophenyl vs. 3-Cyanophenyl Analog (Compound 24)
In a direct SAR study, 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine (referred to as compound 26) exhibited a unique activity profile against Leishmania amazonensis, demonstrating an effect exclusively on the intracellular amastigote stage, with no reported activity against the promastigote stage. This contrasts sharply with the lead compound 24 (3-cyanophenyl analog), which showed potent activity against both promastigotes (IC50 = 8.41 μM) and amastigotes (IC50 = 6.63 μM) [1].
| Evidence Dimension | In vitro antileishmanial activity |
|---|---|
| Target Compound Data | Active against L. amazonensis amastigotes only; inactive against promastigotes |
| Comparator Or Baseline | 3-cyanophenyl analog (compound 24): IC50 promastigotes = 8.41 μM, IC50 amastigotes = 6.63 μM |
| Quantified Difference | Target compound shows stage-specific activity (amastigote only), while the comparator is a potent dual-stage inhibitor |
| Conditions | In vitro assay against L. amazonensis promastigotes and intracellular amastigotes |
Why This Matters
This stage-specific activity profile is critical for researchers investigating life-cycle specific vulnerabilities of the parasite or seeking to avoid promastigote-stage off-target effects.
- [1] Kumar, R.; Singh, R.; das Chagas Almeida, A.; da Trindade Granato, J.; de Oliveira Lemos, A. S.; Kumar, K.; Patil, M. T.; da Silva, A. D.; Rode, A. B.; Coimbra, E. S.; Salunke, D. B. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega 2023, 8 (44), 40613-40628. View Source
